molecular formula C17H18ClN3O3S B2701735 2-chloro-N-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide CAS No. 901712-15-0

2-chloro-N-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide

Cat. No.: B2701735
CAS No.: 901712-15-0
M. Wt: 379.86
InChI Key: IMSYLRWIZRFPFE-UHFFFAOYSA-N
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Description

2-chloro-N-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 2-position, a carboxamide group at the 3-position, and a sulfonylphenyl group attached to a piperidine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates One common synthetic route involves the reaction of 2-chloropyridine with a suitable sulfonyl chloride derivative to introduce the sulfonylphenyl groupThe final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine source under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, sulfonylation, and amination, followed by purification techniques like crystallization or chromatography to isolate the final product .

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro group, sulfonylphenyl group, and piperidine ring makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-chloro-N-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3S/c18-16-15(5-4-10-19-16)17(22)20-13-6-8-14(9-7-13)25(23,24)21-11-2-1-3-12-21/h4-10H,1-3,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSYLRWIZRFPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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